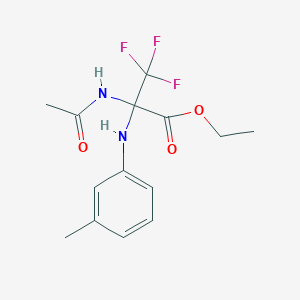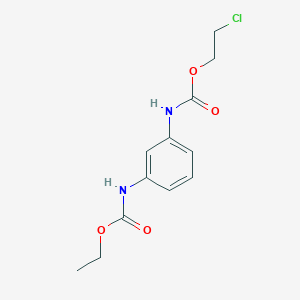![molecular formula C20H18N2O5S B11486176 3,4-dimethoxy-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11486176.png)
3,4-dimethoxy-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHOXY-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules, and a pyridine ring, which is a common motif in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the coupling of 3,4-dimethoxybenzenesulfonyl chloride with 4-(pyridine-4-carbonyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3,4-DIMETHOXY-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure.
Sulfamethoxazole: A sulfonamide antibiotic with a similar mechanism of action.
Pyridine derivatives: Compounds like nicotinamide, which also contain a pyridine ring.
Uniqueness
3,4-DIMETHOXY-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its methoxy, sulfonamide, and pyridine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N2O5S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-(pyridine-4-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18N2O5S/c1-26-18-8-7-17(13-19(18)27-2)28(24,25)22-16-5-3-14(4-6-16)20(23)15-9-11-21-12-10-15/h3-13,22H,1-2H3 |
InChI Key |
IVNKFZWKNSQVAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentyl[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11486099.png)
![1-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B11486110.png)

![4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B11486122.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11486131.png)

![N~1~-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11486135.png)
![8-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B11486142.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11486146.png)
![8-(2-hydroxyphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486152.png)
![3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11486160.png)
![N-(2-fluorophenyl)-2-{[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11486161.png)
![N-[1-(Benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B11486172.png)
![2-amino-7-(3-bromo-4-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11486173.png)
